N-(2-Ethoxyethyl)aniline

Catalog No.
S13137971
CAS No.
38004-08-9
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethoxyethyl)aniline

CAS Number

38004-08-9

Product Name

N-(2-Ethoxyethyl)aniline

IUPAC Name

N-(2-ethoxyethyl)aniline

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

JLYJJRHBGXOWSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC=C1

N-(2-Ethoxyethyl)aniline is an organic compound characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of an aniline structure. Its molecular formula is C10H15NOC_{10}H_{15}NO, and it has a molecular weight of approximately 165.23 g/mol. The compound is classified as an aniline derivative, which enhances its solubility and reactivity in various chemical environments, making it a valuable intermediate in organic synthesis and industrial applications.

  • Oxidation: This compound can undergo oxidation to form nitroso or nitro derivatives, utilizing reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to form N-(2-ethoxyethyl)cyclohexylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution: The aromatic ring in N-(2-Ethoxyethyl)aniline is susceptible to electrophilic substitution reactions, including nitration, sulfonation, and halogenation .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
  • Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

  • Oxidation Products: Nitroso and nitro derivatives.
  • Reduction Products: N-(2-ethoxyethyl)cyclohexylamine.
  • Substitution Products: Various substituted aniline derivatives depending on the substituent used.

Research indicates that N-(2-Ethoxyethyl)aniline and its derivatives exhibit potential biological activity. They are being studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structure allows these compounds to interact with various biological targets, such as enzymes and receptors, potentially leading to therapeutic applications.

The synthesis of N-(2-Ethoxyethyl)aniline can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves the reaction of aniline with 2-chloroethyl ethyl ether under controlled conditions.
  • Reductive Amination: This method employs the reductive amination of 2-ethoxyacetaldehyde with aniline to yield the desired product.
  • Direct Nucleophilic Substitution: An alternative approach involves reacting aniline with 2-ethoxyethanol in the presence of hydrochloric acid.

N-(2-Ethoxyethyl)aniline serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing dyes, pharmaceuticals, and agrochemicals due to its reactivity.
  • Industrial Uses: The compound is utilized in producing polymers and resins, serving as a precursor for specialty chemicals in coatings, adhesives, and sealants.
  • Biological Research: Its derivatives are investigated for enzyme interactions and protein binding studies.

The mechanism of action for N-(2-Ethoxyethyl)aniline involves its interaction with specific molecular targets. As a nucleophile, it participates in various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects. Further research is required to elucidate its complete biological profile and therapeutic potential.

Several compounds share structural similarities with N-(2-Ethoxyethyl)aniline:

Compound NameMolecular FormulaUnique Features
N-(2-Hydroxyethyl)anilineC10H15NOHydroxyl group instead of ethoxy group; different reactivity profile.
N-(2-Methoxyethyl)anilineC10H15NOContains a methoxy group; alters solubility properties.
N-(2-Propoxyethyl)anilineC11H17NOPropoxy group instead of ethoxy; affects reactivity.
N-(2-Butoxyethyl)anilineC12H19NOButoxy group; changes solubility characteristics.

Uniqueness

N-(2-Ethoxyethyl)aniline stands out due to its ethoxyethyl group that imparts specific solubility and reactivity characteristics compared to its analogs. This feature makes it particularly suitable for certain applications in organic synthesis and industrial processes.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

UNII

T5RZR9X7G8

Dates

Last modified: 08-10-2024

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